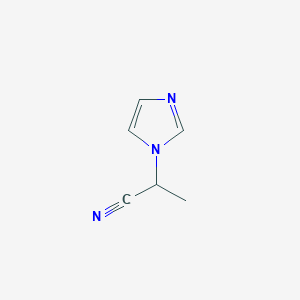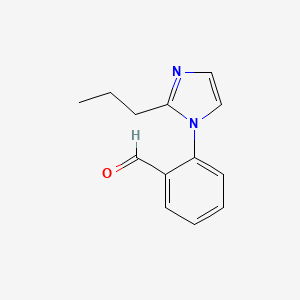
2-(2-Propyl-1h-imidazol-1-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Propyl-1h-imidazol-1-yl)benzaldehyde is an organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a benzaldehyde moiety substituted with a 2-propyl-1H-imidazole group, making it a valuable molecule in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Propyl-1h-imidazol-1-yl)benzaldehyde typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Substitution Reaction: The imidazole ring is then substituted with a propyl group at the 2-position using appropriate alkylating agents under controlled conditions.
Aldehyde Formation:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to maintain consistency and efficiency.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The imidazole ring can participate in various substitution reactions, such as halogenation or alkylation, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like alkyl halides under basic conditions.
Major Products:
Oxidation: 2-(2-Propyl-1h-imidazol-1-yl)benzoic acid.
Reduction: 2-(2-Propyl-1h-imidazol-1-yl)benzyl alcohol.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
科学的研究の応用
2-(2-Propyl-1h-imidazol-1-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
作用機序
The mechanism of action of 2-(2-Propyl-1h-imidazol-1-yl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, modulating their function.
類似化合物との比較
2-(1H-Imidazol-1-yl)benzaldehyde: Lacks the propyl group, resulting in different chemical properties and reactivity.
2-(1H-Benzimidazol-1-yl)benzaldehyde: Contains a benzimidazole ring, which has distinct biological activities compared to the imidazole ring.
2-(1H-Imidazol-1-yl)benzoic acid: An oxidized form of the aldehyde, with different applications in chemistry and biology.
Uniqueness: 2-(2-Propyl-1h-imidazol-1-yl)benzaldehyde is unique due to the presence of the propyl group, which can influence its lipophilicity and ability to interact with biological membranes. This structural feature can enhance its potential as a pharmacophore in drug design and its utility in various industrial applications.
特性
分子式 |
C13H14N2O |
|---|---|
分子量 |
214.26 g/mol |
IUPAC名 |
2-(2-propylimidazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C13H14N2O/c1-2-5-13-14-8-9-15(13)12-7-4-3-6-11(12)10-16/h3-4,6-10H,2,5H2,1H3 |
InChIキー |
XPXCDSXRMGYWQY-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NC=CN1C2=CC=CC=C2C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


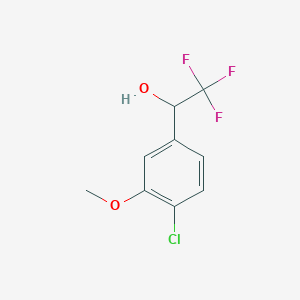
![rac-(1R,2S,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride](/img/structure/B13557388.png)
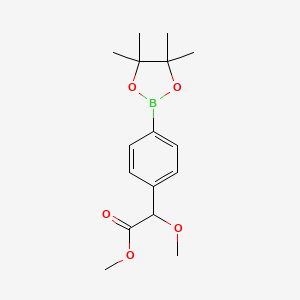
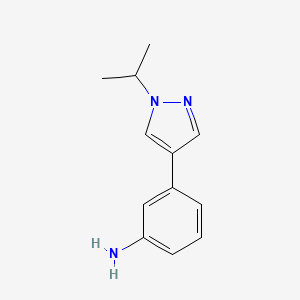
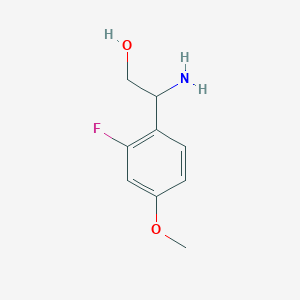
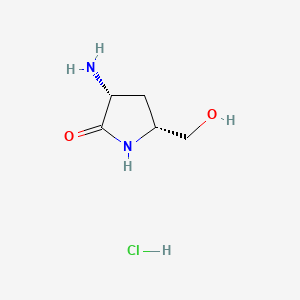
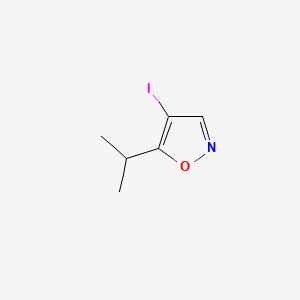
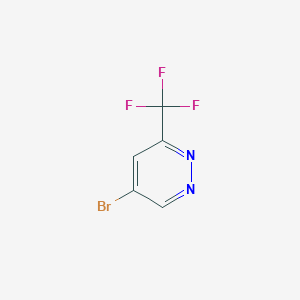
![3-Bromo-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13557423.png)
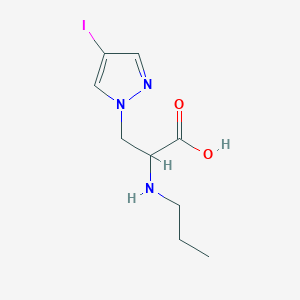
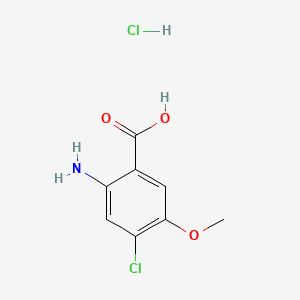
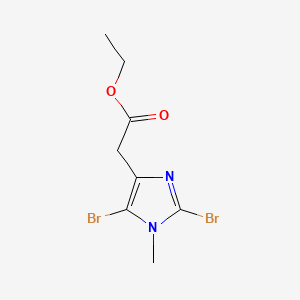
![1-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-ol](/img/structure/B13557442.png)
